1-Butyl-4-methylquinolin-2(1h)-one

描述

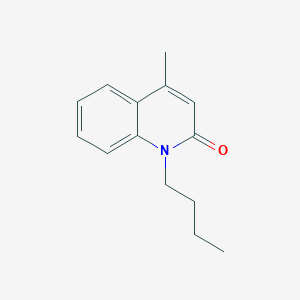

1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. Its structure features a butyl group attached to the nitrogen atom (position 1) and a methyl group at position 4 of the quinolinone core. The molecular formula for this compound is C₁₄H₁₇NO and it has a molecular weight of 215.30 g/mol .

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 32511-84-5 |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.30 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥95% (HPLC) |

Structure

3D Structure

属性

IUPAC Name |

1-butyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRFECVDXBVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296535 | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32511-84-5 | |

| Record name | 32511-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 4 Methylquinolin 2 1h One and Analogues

Direct Synthetic Routes to 1-Butyl-4-methylquinolin-2(1H)-one

The direct synthesis of this compound can be primarily achieved through two strategic pathways: the N-alkylation of a pre-formed quinolinone core or the construction of the heterocyclic system from an N-butylated acyclic precursor.

One of the most common methods involves the N-alkylation of 4-methylquinolin-2(1H)-one . This precursor is commercially available or can be synthesized through various condensation reactions. The alkylation is typically performed by treating 4-methylquinolin-2(1H)-one with a butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base. The choice of base and solvent is crucial for the reaction's efficiency. Common bases include potassium carbonate, sodium hydride, or cesium carbonate, while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently employed. The reaction proceeds via the deprotonation of the nitrogen atom in the quinolinone ring, followed by a nucleophilic substitution (SN2) reaction with the butyl halide.

A second major route is the cyclization of an appropriate N-butylated precursor . This approach builds the quinolinone ring system with the butyl group already in place. A typical example is the Conrad-Limpach-Knorr synthesis, where N-butylaniline is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776). This reaction can yield two different isomeric products depending on the conditions. At lower temperatures (around 140°C), the reaction favors the formation of an enamine intermediate which, upon thermal cyclization, yields this compound. At higher temperatures, an alternative cyclization of the initially formed anilide can occur.

| Route | Precursors | Key Reagents | Typical Conditions |

| N-Alkylation | 4-Methylquinolin-2(1H)-one, 1-Bromobutane | K₂CO₃, Cs₂CO₃, or NaH | DMF or Acetone, RT to elevated temp. |

| Cyclization | N-Butylaniline, Ethyl acetoacetate | Acid catalyst (e.g., H₂SO₄) or heat | High temperatures (e.g., ~250°C in an inert solvent) |

Advanced Synthesis of Quinolinone Derivatives Relevant to this compound

The synthesis of the broader family of quinolinone derivatives, including the precursor for this compound, employs a variety of powerful synthetic strategies.

Condensation reactions are the cornerstone of quinolinone synthesis. Several classic named reactions are routinely used to construct the fundamental quinolinone scaffold from acyclic precursors.

Conrad-Limpach Synthesis : This method involves the reaction of an aniline (B41778) with a β-ketoester. capes.gov.brorganic-chemistry.org The reaction is highly temperature-dependent. At lower temperatures (e.g., <100°C), an addition-elimination reaction forms a β-aminoacrylate. This intermediate undergoes thermal cyclization at much higher temperatures (around 250°C), typically in an inert solvent like mineral oil, to produce a 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the 4-quinolinone. capes.gov.br For the synthesis of a 2(1H)-one isomer, a variation of this reaction is required.

Knorr Quinoline (B57606) Synthesis : The Knorr synthesis involves the reaction of a β-ketoanilide with a strong acid, typically concentrated sulfuric acid. rsc.orgrsc.org The β-ketoanilide is prepared by reacting an aniline with a β-ketoester. Unlike the Conrad-Limpach synthesis, which forms 4-quinolones, the Knorr synthesis proceeds via cyclization of the anilide to yield a 2-hydroxyquinoline (B72897) (the tautomer of a quinolin-2(1H)-one). rsc.orgresearchgate.net The reaction conditions, particularly the amount of acid, can influence the product outcome, with some conditions leading to the competing formation of 4-hydroxyquinolines. rsc.org Polyphosphoric acid (PPA) is also an effective reagent for this cyclization. researchgate.net

Friedländer Synthesis : This reaction provides a versatile route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ethyl acetoacetate). nih.govnih.gov The reaction is typically catalyzed by a base (like NaOH or KOH) or an acid. nih.govnih.gov While broadly applicable for quinoline synthesis, its use for preparing 4-methylquinolin-2(1H)-one would require a specific 2-aminoaryl precursor that leads to the desired oxygenation pattern at the C2 position upon cyclization.

Once the quinolinone core is formed, N-alkylation is a key step for introducing substituents like the butyl group in this compound. The regioselectivity of alkylation (N- vs. O-alkylation) is a critical consideration. While O-alkylation to form 2-alkoxyquinolines can occur, N-alkylation is generally favored for quinolin-2(1H)-ones.

Studies have shown that the alkylation of quinolin-4-ones with agents like ethyl chloroacetate (B1199739) in the presence of potassium carbonate in DMF leads to the N-alkylation product. rsc.org The choice of base can be significant; for instance, using cesium carbonate in DMF at room temperature has also been shown to effectively promote N-alkylation. rsc.org The reaction mechanism is believed to involve the formation of an enolate intermediate, where analysis of frontier orbitals and charge distribution suggests that the nitrogen atom is the more nucleophilic site for alkylation. researchgate.net Boronic acid has also been utilized as a catalyst for the reductive N-alkylation of quinolines to N-alkyl tetrahydroquinolines, demonstrating an alternative strategy. mdpi.com

| Alkylating Agent | Base | Solvent | Outcome |

| Ethyl Chloroacetate | K₂CO₃ | DMF | N-Alkylation Product |

| Benzyl Chloride | K₂CO₃, Cs₂CO₃, or NaH | DMF | N-Alkylation Product |

| 1-Bromobutane | NaH | DMF | N-Alkylation Product |

| Ethyl 6-bromohexanoate | K₂CO₃ or Cs₂CO₃ | DMF | N-Alkylation Product |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, adhering to the principles of atom economy and green chemistry. researchgate.netnih.gov These methods have been successfully applied to the synthesis of fused quinolinone systems like pyranoquinolinones and furoquinolinones.

Pyranoquinolinones , which feature a pyran ring fused to the quinolinone core, can be synthesized via a one-pot, three-component reaction. A common approach involves the condensation of a 4-hydroxyquinolin-2-one derivative, an aldehyde, and an active methylene (B1212753) compound such as malononitrile. This reaction is often catalyzed by a base like triethylamine (B128534) and proceeds smoothly in a solvent like ethanol (B145695) under reflux. An alternative tandem reaction involves the acid-catalyzed reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which proceeds through a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization to form the pyrano[3,2-c]quinolone structure.

Furoquinolinones , containing a fused furan (B31954) ring, are also accessible through advanced synthetic routes. A tandem reaction strategy, similar to the one for pyranoquinolinones, can be employed. The reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with specific secondary propargylic alcohols, catalyzed by copper(I) triflate, leads to furo[3,2-c]quinolones. This transformation occurs via a Friedel-Crafts alkylation followed by a 5-exo-dig ring closure. Other methods include palladium-catalyzed sequential reactions and photochemical [2+3] photoadditions to construct the furo[3,2-c]quinolin-4(5H)-one skeleton. nih.gov

Green Chemistry Principles in the Synthesis of Quinolinones

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinolinones. rsc.org Strategies include the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions, and the use of reusable catalysts. MCRs are inherently green as they reduce the number of synthetic steps and purification stages. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields. This technique has been successfully applied to various steps in quinolinone synthesis.

For instance, the synthesis of quinolinone derivatives from aniline derivatives and β-keto esters can be achieved in short reaction times under microwave irradiation. One-pot microwave-assisted coupling and isomerization reactions have also been developed. Furthermore, the Friedländer synthesis has been adapted to microwave conditions using a reusable solid acid catalyst like Nafion NR50 in ethanol, providing an environmentally friendly route to quinolines. The combination of MCRs with microwave irradiation offers a particularly efficient and green pathway to complex heterocyclic systems, including those based on the quinoline scaffold.

| Reaction Type | Catalyst/Conditions | Green Advantage |

| Quinazolinone Synthesis | Iron-catalyzed, Microwave | Use of water as a solvent, rapid reaction. |

| Pyrimido[4,5-b]quinolone Synthesis | Multicomponent, Microwave | Reduced reaction time, enhanced yield, low waste. |

| Friedländer Synthesis | Nafion NR50, Microwave | Reusable solid acid catalyst, green solvent (ethanol). |

| General Quinolinone Synthesis | Diphenyl ether, Microwave | Rapid one-pot procedure. |

Catalyst-Free and Organocatalytic Approaches

The Knorr and Conrad-Limpach syntheses represent classical and versatile methods for preparing quinolinones. These reactions can often be performed under thermal conditions without the need for a catalyst, or in the presence of an organocatalyst to improve reaction rates and yields.

A common route to 4-methylquinolin-2(1H)-one derivatives involves the reaction of an aniline with ethyl acetoacetate. This reaction can proceed without a catalyst, often by heating the neat reactants or in a high-boiling solvent. For instance, allowing a mixture of an aniline and ethyl acetoacetate to stand at room temperature for several days can lead to the formation of the corresponding ethyl β-anilinocrotonate intermediate. Subsequent thermal cyclization of this intermediate at high temperatures then yields the quinolin-2-one. A procedure for the synthesis of ethyl β-anilinocrotonate, a key intermediate, involves heating aniline and ethyl acetoacetate in benzene (B151609) with a catalytic amount of acetic acid, with the continuous removal of water. This suggests that the initial condensation can be facilitated by a weak acid catalyst, but the subsequent cyclization to the quinolinone often requires only heat.

In the context of synthesizing the target molecule, This compound , a plausible catalyst-free approach would involve the initial formation of ethyl 3-(butylamino)but-2-enoate from N-butylaniline and ethyl acetoacetate. This intermediate would then undergo thermal cyclization to furnish the final product.

Organocatalysis offers an alternative, often milder, approach. Ionic liquids, for example, have been employed as organocatalysts in the synthesis of substituted 4-methylquinolin-2(1H)-ones. In one study, 1-butyl-3-methylimidazolium hydroxide, [Bmim]OH, was used to catalyze the cyclization of acetoacetanilides, which are themselves formed from anilines and ethyl acetoacetate. This indicates that an organocatalyst can promote the intramolecular condensation step of the Knorr synthesis. The use of L-proline as an organocatalyst has also been reported for the synthesis of quinolone derivatives in multicomponent reactions, showcasing the versatility of small organic molecules in promoting these transformations.

The following table summarizes representative conditions for catalyst-free and organocatalytic synthesis of quinolinone systems.

| Reactants | Catalyst/Conditions | Product | Reference |

| Aniline, Ethyl Acetoacetate | None, Room Temperature (several days) | Ethyl β-anilinocrotonate | Organic Syntheses |

| Aniline, Ethyl Acetoacetate | Acetic Acid (cat.), Benzene, Reflux | Ethyl β-anilinocrotonate | Organic Syntheses |

| Substituted Acetoacetanilides | [Bmim]OH | Substituted 4-methylquinolin-2(1H)-ones | SciSpace |

| Aldehyde, Amine, Alkyne | L-proline | Quinolone derivative | ResearchGate |

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound via the reaction of N-butylaniline and ethyl acetoacetate can proceed through mechanisms characteristic of the Knorr and Conrad-Limpach syntheses. The key distinction between these pathways often lies in the reaction temperature, which dictates the regioselectivity of the final cyclization.

Under kinetically controlled conditions (lower temperatures, typically below 100 °C), the initial reaction between an aniline and a β-ketoester, such as ethyl acetoacetate, involves the nucleophilic attack of the aniline nitrogen onto the ester carbonyl group of the ketoester. This is followed by the elimination of ethanol to form an acetoacetanilide (B1666496) intermediate, in this case, N-butyl-3-oxobutanamide. This intermediate exists in equilibrium with its enamine tautomer.

The subsequent cyclization under these conditions is an intramolecular electrophilic attack of the enamine carbon onto the benzene ring, followed by dehydration, to yield a 4-hydroxyquinoline derivative. However, for the synthesis of 2-quinolones, thermodynamically controlled conditions are typically employed.

At higher temperatures (often above 140 °C), the initial reaction favors the formation of an enamine intermediate, ethyl 3-(butylamino)but-2-enoate, through the condensation of the aniline with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the 2-quinolone ring system. This pathway is generally favored for the synthesis of 1-substituted-4-methylquinolin-2(1H)-ones.

The general mechanism for the thermodynamically controlled synthesis of a 1-substituted-4-methylquinolin-2(1H)-one is as follows:

Enamine Formation: The aniline derivative (N-butylaniline) reacts with the keto group of the β-ketoester (ethyl acetoacetate) to form an enamine intermediate, with the elimination of water.

Intramolecular Cyclization: The nitrogen atom of the enamine attacks the ester carbonyl group in an intramolecular fashion.

Elimination: The tetrahedral intermediate formed collapses, eliminating a molecule of ethanol to form the quinolin-2-one ring.

In an organocatalytic system, for instance using an acidic organocatalyst like L-proline or a basic one like [Bmim]OH, the catalyst can play a role in several steps. An acid catalyst can protonate the carbonyl group of the β-ketoester, increasing its electrophilicity and facilitating the initial attack by the aniline. It can also catalyze the dehydration step in enamine formation and the final dehydration in the cyclization sequence. A basic organocatalyst can deprotonate the aniline, increasing its nucleophilicity, or facilitate the proton transfers involved in the tautomerization and elimination steps.

The choice of reaction conditions, particularly temperature, is crucial in directing the synthesis towards the desired 2-quinolone isomer. The synthesis of this compound would likely proceed via the high-temperature, thermodynamically controlled pathway.

Structural Elucidation and Advanced Characterization of 1 Butyl 4 Methylquinolin 2 1h One

Spectroscopic Analysis for Comprehensive Structural Assignment

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. For 1-Butyl-4-methylquinolin-2(1H)-one, a multi-faceted approach ensures that every structural feature is accounted for and correctly assigned.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments and their neighboring atoms. The spectrum is expected to show distinct signals for the aromatic protons on the quinolone ring, the vinyl proton, the methyl group protons, and the protons of the N-butyl chain.

The aromatic region (typically δ 7.0-8.5 ppm) would display signals corresponding to the four protons on the benzo-fused ring. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the electron-withdrawing carbonyl group and the fused ring system. The proton at position 5, for instance, is often shifted downfield due to the anisotropic effect of the nearby carbonyl group.

A characteristic singlet for the proton at position 3 (C3-H) would appear in the vinyl region (around δ 6.0-6.5 ppm). The methyl group attached to C4 would resonate as a sharp singlet further upfield (around δ 2.5 ppm).

The N-butyl group protons would present a clear pattern:

A triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm.

Two methylene (B1212753) groups (CH₂) in the middle of the chain appearing as multiplets (likely a sextet and a quintet) in the δ 1.4-1.8 ppm range.

The methylene group directly attached to the nitrogen atom (N-CH₂) would be the most deshielded of the butyl chain, appearing as a triplet around δ 4.0-4.3 ppm due to the influence of the electronegative nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on known spectroscopic principles. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H5-H8) | 7.0 - 8.5 | m |

| Vinylic H (H3) | ~6.3 | s |

| N-CH₂ | ~4.2 | t |

| C4-CH₃ | ~2.5 | s |

| N-CH₂-CH₂ | ~1.7 | m |

| N-(CH₂)₂-CH₂ | ~1.5 | m |

| Terminal CH₃ | ~0.9 | t |

s = singlet, t = triplet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, with a molecular formula of C₁₄H₁₇NO, fourteen distinct carbon signals are expected, assuming no accidental overlap.

Key signals include:

The carbonyl carbon (C2), which is highly deshielded and appears significantly downfield, typically in the range of δ 160-165 ppm.

Aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) would resonate between δ 115-150 ppm. The C4 carbon bearing the methyl group and the bridgehead carbons (C4a, C8a) would have characteristic shifts within this range.

The carbons of the butyl chain would appear in the upfield region. The N-CH₂ carbon would be around δ 45-50 ppm, while the other carbons would be found between δ 13-30 ppm.

The methyl carbon at C4 would resonate around δ 18-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on known spectroscopic principles. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~162 |

| Aromatic/Vinylic C's | 115 - 150 |

| N-CH₂ | ~48 |

| N-CH₂-CH₂ | ~31 |

| C4-CH₃ | ~23 |

| N-(CH₂)₂-CH₂ | ~20 |

| Terminal CH₃ | ~14 |

To definitively link the proton and carbon signals and confirm the connectivity of the molecular structure, 2D NMR experiments are employed. youtube.comnist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). nist.gov It would show correlations between adjacent protons in the butyl chain (e.g., between the N-CH₂ and the adjacent CH₂) and among the coupled protons on the aromatic ring. This helps to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). mdpi.com For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal around δ 23 ppm, confirming both as belonging to the C4-methyl group. Every protonated carbon would give a correlation peak, allowing for the direct assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (2-4 bonds) between protons and carbons. mdpi.com It is particularly useful for identifying connections to quaternary (non-protonated) carbons, such as the carbonyl carbon (C2) and the bridgehead carbons (C4a, C8a). For instance, the protons of the N-CH₂ group (at ~4.2 ppm) would show a correlation to the carbonyl carbon (C2) and the C8a carbon, confirming the attachment point of the butyl chain. Similarly, the C4-methyl protons would show correlations to C3, C4, and C4a, confirming the substitution pattern on the quinolone ring.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O) in the quinolone ring. This is one of the most prominent peaks in the spectrum.

C=C Stretch: Absorptions corresponding to the C=C stretching of the aromatic and vinylic bonds would be observed in the 1500-1620 cm⁻¹ range.

C-H Stretch: The spectrum would show C-H stretching vibrations for both sp² hybridized carbons (aromatic and vinylic, typically >3000 cm⁻¹) and sp³ hybridized carbons (alkyl chain and methyl group, typically <3000 cm⁻¹, in the 2850-2960 cm⁻¹ range).

C-N Stretch: The stretching vibration of the C-N bond would likely appear in the fingerprint region, around 1300-1350 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are predicted values based on known spectroscopic principles. Actual experimental values may vary.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Amide Carbonyl | 1640 - 1680 | Strong |

| C=C Stretch | Aromatic/Vinylic | 1500 - 1620 | Medium-Strong |

| C-H Stretch (sp²) | Aromatic/Vinylic | 3000 - 3100 | Medium-Weak |

| C-H Stretch (sp³) | Alkyl | 2850 - 2960 | Medium-Strong |

| C-N Stretch | Aryl Amine | 1300 - 1350 | Medium |

Through the combined and careful interpretation of these spectroscopic techniques, the complete and unambiguous structure of this compound can be confidently elucidated.

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a powerful non-destructive technique for probing the specific molecular vibrational modes of this compound. The resulting spectrum provides a distinct fingerprint based on the inelastic scattering of monochromatic light, with peak positions corresponding to the vibrational frequencies of the molecule's functional groups and skeletal framework.

Analysis of related quinoline (B57606) derivatives suggests that the Raman spectrum of this compound would be characterized by several key bands. researchgate.net The quinolinone core gives rise to prominent ring breathing modes and C-C stretching vibrations. The carbonyl (C=O) stretching vibration of the lactam ring is expected to produce a strong and characteristic band. Furthermore, specific vibrations corresponding to the N-butyl and C4-methyl substituents, such as C-H stretching and bending modes, would be clearly identifiable. researchgate.netnih.gov Density Functional Theory (DFT) calculations are often employed in conjunction with experimental data to achieve a precise assignment of these vibrational modes. nsf.govnih.gov

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound This table is predictive, based on data from analogous quinolinone structures.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch (Quinoline Ring) | Medium |

| ~2960-2870 | Aliphatic C-H Stretch (Butyl & Methyl Groups) | Strong |

| ~1650-1680 | C=O Stretch (Lactam Carbonyl) | Strong |

| ~1600, ~1470 | Aromatic C=C Ring Stretching | Strong |

| ~1450 | CH₂/CH₃ Bending (Scissoring) | Medium |

| ~1300 | C-N Stretch | Medium |

| ~1010 | Ring Breathing Mode | Medium-Weak |

| ~800-750 | C-H Out-of-Plane Bending (Aromatic) | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of this compound and for confirming its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which serves to confirm its elemental composition. For this compound, with the molecular formula C₁₄H₁₇NO, the theoretical exact mass of the neutral molecule is 215.1310 g/mol . In HRMS, the protonated molecule [M+H]⁺ would be observed. This technique allows for mass determination with a very low margin of error, typically less than 5 parts per million (ppm), thereby distinguishing the compound from other species with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z (Da) |

| [M+H]⁺ | C₁₄H₁₈NO⁺ | 215.1383 |

| [M+Na]⁺ | C₁₄H₁₇NNaO⁺ | 238.1202 |

Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion generates a reproducible fragmentation pattern that is diagnostic of the compound's structure. The stable aromatic quinolinone core often remains intact, while fragmentation typically occurs at the N-butyl substituent. chemguide.co.uk

Key fragmentation pathways include:

Loss of the butyl group: Cleavage of the N-C bond results in a prominent peak corresponding to the loss of a butyl radical (•C₄H₉), leading to a fragment with an m/z of 158.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for N-alkyl compounds, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable ion at m/z 172. libretexts.org

Fragmentation of the Butyl Chain: Stepwise loss of smaller neutral fragments like methyl (•CH₃) or ethyl (•C₂H₅) radicals from the molecular ion can also be observed, though often with lower intensity. libretexts.orgwhitman.edu

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Description |

| 215 | [C₁₄H₁₇NO]⁺ | - | Molecular Ion (M⁺) |

| 200 | [C₁₃H₁₄NO]⁺ | CH₃ | Loss of a methyl radical from the butyl chain |

| 172 | [C₁₁H₁₀NO]⁺ | C₃H₇ | Alpha-cleavage, loss of a propyl radical |

| 158 | [C₁₀H₈NO]⁺ | C₄H₉ | Loss of the entire butyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions within the molecule. The conjugated quinolinone system is the primary chromophore, responsible for strong absorption in the UV region. The observed absorption bands are typically attributed to π → π* and n → π* electronic transitions. semanticscholar.orgmjcce.org.mk

The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and are generally high in intensity. The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital, is typically of lower intensity. semanticscholar.org

The position of the absorption maxima (λ_max) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. goums.ac.ir For quinolinone derivatives, an increase in solvent polarity often leads to a shift in the absorption bands. A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. mdpi.comresearchgate.net Studying these shifts provides information about the change in the dipole moment of the molecule upon electronic excitation.

Table 4: Representative UV-Vis Absorption Maxima (λ_max) and Solvatochromic Effects for a Quinolinone System This table is illustrative of typical solvatochromic behavior for quinolinone derivatives.

| Solvent | Polarity Index | Predicted λ_max (nm) for π → π transition | Predicted λ_max (nm) for n → π transition |

| Hexane | 0.1 | ~305 | ~320 |

| Dichloromethane | 3.1 | ~308 | ~322 |

| Ethanol (B145695) | 4.3 | ~310 | ~325 |

| Acetonitrile | 5.8 | ~312 | ~326 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing unequivocal proof of its structure, stereochemistry, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov

While a published crystal structure for this compound was not identified, the structure of the closely related isomer, 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one, has been resolved. researchgate.net This analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net The data from this isomer provides a strong predictive model for the structural characteristics of this compound. It is expected that the fused benzene (B151609) and pyridinone rings form a nearly planar system. The N-butyl chain would adopt a low-energy conformation, and intermolecular forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules, would likely govern the crystal packing. researchgate.net

Table 5: Crystallographic Data for the Related Isomer 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 11.8576 (7) |

| b (Å) | 10.7790 (6) |

| c (Å) | 9.8835 (7) |

| α (°) | 90 |

| β (°) | 110.749 (7) |

| γ (°) | 90 |

| Volume (ų) | 1181.31 (13) |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions and Hydrogen Bonding Network Analysis

A comprehensive analysis of the intermolecular interactions and hydrogen bonding network of this compound is contingent upon the availability of its crystal structure. Without crystallographic data, a definitive description of how individual molecules of this compound arrange themselves in the solid state is not possible.

In related quinolinone structures that have been analyzed, hydrogen bonding often plays a crucial role in the formation of their supramolecular architecture. For example, in the crystal structure of 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one, molecules are linked into chains via O—H⋯O hydrogen bonds. researchgate.net Similarly, studies on other quinolinone derivatives reveal the presence of strong intramolecular hydrogen bonds that are significant in their crystal packing. helsinki.fi However, as this compound lacks a hydroxyl group, its hydrogen bonding capabilities would be limited to weaker C-H···O interactions, the specifics of which can only be determined through X-ray diffraction.

Tautomeric Form Elucidation via X-ray Diffraction

The quinolinone ring system can theoretically exist in different tautomeric forms, such as the keto (2-oxo) and enol (2-hydroxy) forms. X-ray diffraction is the most definitive method for establishing which tautomer is present in the solid state. For instance, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one clearly shows that it crystallizes in the enol tautomer. helsinki.fi

For this compound, the nomenclature itself suggests the presence of the 2-oxo (keto) form. However, without a crystal structure, this cannot be definitively confirmed. The precise bond lengths within the quinolinone ring, as determined by X-ray crystallography, would provide the necessary evidence to distinguish between the keto and potential enol forms.

Theoretical and Computational Investigations of 1 Butyl 4 Methylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental properties of 1-Butyl-4-methylquinolin-2(1H)-one from first principles, providing a detailed picture of its electronic landscape.

Table 1: Predicted Optimized Geometrical Parameters of this compound based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value Range |

| C=O Bond Length | 1.22 - 1.25 Å |

| C-N (ring) Bond Length | 1.38 - 1.42 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| N-C (butyl) Bond Length | 1.47 - 1.49 Å |

| C-C-N Bond Angle (ring) | 118° - 122° |

| C-N-C Bond Angle | 120° - 125° |

Note: These values are estimations based on computational studies of similar quinolinone structures and general principles of DFT calculations.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to calculating molecular properties. These methods are derived directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, ab initio calculations can be used to determine properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interaction with external electric fields and its non-linear optical properties. While specific ab initio studies on this compound are scarce, research on related molecules like 4-amino-2-methylquinoline has demonstrated the utility of these methods in providing results that are in good agreement with experimental data. researchgate.net

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic quinolinone ring system, while the LUMO is also anticipated to be distributed over this conjugated system. The specific energies and the gap will be influenced by the electron-donating nature of the butyl and methyl groups.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating alkyl groups are expected to raise the HOMO energy, making the molecule a better electron donor compared to the unsubstituted quinolinone. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO energy will also be influenced by the substituents, affecting the molecule's electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The substituents will modulate the gap, which is a key determinant of the molecule's electronic transitions and overall reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding and orbital interactions within a molecule. uni-muenchen.de It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions, which occur when electron density is donated from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

In this compound, significant ICT interactions are expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the quinolinone ring. These interactions contribute to the stabilization of the molecule and influence its electronic properties. The analysis can also reveal the hybridization of atomic orbitals and the natural atomic charges, offering insights into the polarity of bonds and the distribution of electron density.

Table 3: Anticipated NBO Analysis Results for this compound

| Interaction Type | Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) |

| π-conjugation | π(C=C) in benzene (B151609) ring | π(C=C) in pyridinone ring | High |

| Lone Pair Delocalization | LP(O) | π(C=N), π(C=C) | Moderate to High |

| Lone Pair Delocalization | LP(N) | π(C=O), π(C=C) | Moderate |

| Hyperconjugation | σ(C-H) of methyl/butyl | π(C=C) | Low to Moderate |

Note: The stabilization energies (E(2)) are qualitative estimates based on general principles of NBO analysis applied to similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The aromatic protons and the protons of the butyl group attached to the nitrogen are likely to be in regions of positive potential. This information is invaluable for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding.

Prediction of Non-Linear Optical (NLO) Properties

The key parameters of interest in these studies are the static polarizability (α), which describes the linear response of the molecule to an electric field, and the first hyperpolarizability (β), which quantifies the second-order NLO response. For quinoline (B57606) derivatives, research has shown that the introduction of different functional groups can significantly influence these properties. For instance, the design of D–π–A (donor-pi-acceptor) systems by substituting various donor moieties on the quinoline scaffold has been explored to enhance NLO responses. researchgate.net

Computational methods, such as DFT with functionals like B3LYP or M06, combined with appropriate basis sets (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and calculate the electronic properties. researchgate.net Analyses such as Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are crucial. A smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability. researchgate.net For quinoline derivatives designed as D–π–A chromophores, a significant charge transfer from the donor to the acceptor part of the molecule upon excitation is a key factor for high NLO activity. researchgate.net

The predicted NLO properties are often presented in tabular form, comparing different derivatives to establish structure-property relationships. These tables typically include the calculated values for dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

Table 1: Representative Theoretical NLO Data for a Hypothetical Quinoline Derivative

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 5.67 | Debye |

| Mean Polarizability (⟨α⟩) | 35.4 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 7.18 x 10-27 | esu |

Note: This table is illustrative and based on data for various quinoline derivatives, not specifically this compound.

Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into the intramolecular charge transfer and the contributions of different parts of the molecule to the NLO properties. researchgate.net While experimental validation is essential, these computational predictions are invaluable for screening and designing new organic materials with potential applications in optoelectronics and photonics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For a molecule like this compound, MD simulations can provide insights into its flexibility, preferred conformations in different environments (e.g., in solution or interacting with a biological target), and the nature of its interactions with surrounding molecules. nih.govnih.gov

In the context of drug discovery, MD simulations are often used to study the stability of a ligand-protein complex. For quinoline derivatives that have been investigated as potential inhibitors of enzymes like proteases or acetylcholinesterase, MD simulations have been employed to analyze the conformational stability, residue flexibility, and binding free energy of the complex. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for the binding affinity and selectivity of the compound. nih.gov

A typical MD simulation protocol involves placing the molecule of interest in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds. mdpi.com The resulting trajectory provides a detailed movie of the molecular motions, from which various properties can be calculated.

Key parameters analyzed in MD simulations of quinoline derivatives include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. nih.gov

Radius of Gyration (Rg): To evaluate the compactness of the molecule or complex. nih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent. nih.gov

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds, which are critical for molecular interactions. nih.gov

For this compound, the butyl chain introduces significant conformational flexibility. MD simulations could be used to explore the different conformations of this chain and how they are influenced by the environment. This is particularly relevant as the conformation can affect the molecule's ability to bind to a target receptor. mun.ca While specific MD studies on this compound are not prevalent, the methodologies applied to other quinoline derivatives are directly applicable. nih.govnih.gov

Table 2: Illustrative Data from a Hypothetical MD Simulation of a Quinolinone Derivative

| Parameter | Average Value | Standard Deviation |

|---|---|---|

| RMSD of Ligand | 1.5 Å | 0.3 Å |

| RMSF of Butyl Chain C1 | 0.8 Å | 0.2 Å |

| RMSF of Butyl Chain C4 | 2.1 Å | 0.5 Å |

| Average H-bonds with Solvent | 3.2 | 1.1 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These studies are instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with improved efficacy and properties. acs.org

For quinolinone derivatives, QSAR and SPR studies have been conducted to understand the structural requirements for various biological activities, such as antimalarial and antituberculosis effects. acs.orgnih.gov These studies typically involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to build a mathematical model that relates these descriptors to the observed activity or property. nih.govnih.gov

Key steps in a QSAR/SPR study include:

Data Set Selection: A series of compounds with known activities or properties is chosen. For this compound, this would involve synthesizing and testing a range of analogues with variations at different positions of the quinolinone scaffold.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: van der Waals volume, surface area, dipole moment. nih.gov

Model Development: Statistical methods are used to develop a model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is assessed using various techniques, such as cross-validation and external validation with a test set of compounds. nih.gov

A QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that descriptors like van der Waals volume, electron density, and molecular electronegativity played a pivotal role in the antituberculosis activity. nih.gov The resulting QSAR model indicated that increasing the van der Waals volume and decreasing the electron density and electronegativity could lead to higher activity. nih.gov

Table 3: Example of Descriptors Used in QSAR Models for Quinolinone Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) |

|---|---|---|

| Steric | van der Waals Volume | Positive correlation |

| Electronic | Molecular Electronegativity | Negative correlation |

| Electronic | Electron Density | Negative correlation |

| Lipophilicity | LogP | Optimal range |

Note: This table is illustrative and based on findings from various QSAR studies on quinolinone derivatives. nih.govresearchgate.net

These computational models provide valuable insights into the structure-activity and structure-property relationships, guiding the rational design of new analogues of this compound with desired biological activities and physicochemical properties.

Biological and Pharmacological Relevance of 1 Butyl 4 Methylquinolin 2 1h One and Analogues

Broad-Spectrum Biological Activities of Quinolinone Frameworks

The quinolinone framework, a core component of 1-Butyl-4-methylquinolin-2(1H)-one, is a recurring motif in a multitude of biologically active compounds. researchgate.netnih.gov Derivatives built upon this scaffold have demonstrated a remarkable breadth of pharmacological effects. rsc.org Historically, quinoline (B57606) derivatives like quinine (B1679958) and chloroquine (B1663885) have been cornerstone treatments for malaria. biointerfaceresearch.comrsc.org Modern synthetic chemistry has expanded the utility of this framework, leading to the development of compounds with potent antibacterial, antifungal, antiviral, antiprotozoal, and anthelmintic properties. mdpi.comarabjchem.org

Beyond antimicrobial applications, the quinolinone scaffold is integral to agents developed for non-communicable diseases. These include treatments for cardiovascular conditions, inflammation, and neurological disorders. biointerfaceresearch.com Notably, the flexibility of the quinoline ring system allows for the rational design of new congeners with tailored activities, making it a continuous source of hope for novel clinical drugs. nih.gov Research has highlighted activities such as anti-HIV-1 integrase, anti-HCV-NS3 helicase, and anti-HCV-NS5B-polymerase, showcasing the framework's versatility. nih.gov Furthermore, quinolinone derivatives have been investigated for their roles as anti-inflammatory, anticonvulsant, analgesic, and neuroprotective agents. biointerfaceresearch.commdpi.com

Anticancer and Antitumor Potential

The quest for more effective and targeted cancer therapies has led to extensive investigation into the quinolinone scaffold. arabjchem.orgresearchgate.net Many natural and synthetic compounds incorporating this core have shown significant antiproliferative activities. ekb.eg The structural diversity achievable with quinoline chemistry enables the development of agents that can interfere with cancer progression through various mechanisms. nih.gov

Analogues of this compound have been the subject of numerous studies to evaluate their cytotoxic effects against various human cancer cell lines. These in vitro assays are crucial for identifying promising candidates for further anticancer drug development.

For instance, a study on aminated quinolinequinones, AQQ6 and AQQ9, tested their effects on prostate (DU-145), breast (MDA-MB-231), and colon (HCT-116) cancer cell lines. mdpi.com AQQ6, in particular, demonstrated notable cytotoxicity against DU-145 prostate cancer cells. mdpi.com Similarly, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was found to induce cytotoxicity in liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cells, with IC₅₀ values of 3.3 µg/mL, 23 µg/mL, 3.1 µg/mL, and 9.96 µg/mL, respectively. nih.gov

Other research has focused on quinoline-chalcone hybrids, which have shown moderate to good activity against breast (MCF-7), lung (A-549), and melanoma (A375) cell lines. nih.gov In some cases, these hybrids were more potent than the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov The cytotoxic potential often depends on the specific substitutions on the quinoline ring, with electron-withdrawing groups like CF₃ and Br sometimes enhancing activity. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected Quinolinone Analogues

The anticancer effects of quinolinone derivatives stem from their ability to interfere with multiple cellular processes essential for tumor growth and survival. ekb.eg One of the most well-documented mechanisms is the inhibition of DNA topoisomerases. nih.govnih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. nih.gov Natural products like camptothecin, a quinoline alkaloid, are classic examples of topoisomerase I inhibitors. ekb.eg

Another key mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. ekb.egnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. ekb.eg

Quinolinone analogues can also induce apoptosis (programmed cell death) through various pathways. mdpi.comresearchgate.net Studies have shown that these compounds can increase the expression of pro-apoptotic proteins like caspase-3 and the tumor suppressor protein p53. nih.gov Conversely, they can downregulate the expression of proteins associated with proliferation, such as the Proliferating Cell Nuclear Antigen (PCNA), Ki67, and Vascular Endothelial Growth Factor (VEGF). nih.gov Some derivatives also exert their effects by inhibiting specific protein kinases that are often dysregulated in cancer. arabjchem.orgresearchgate.net

Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. mdpi.com Quinolinone derivatives have emerged as promising antioxidants capable of mitigating oxidative damage. nih.gov

Many quinolinone analogues have demonstrated the ability to directly scavenge harmful free radicals. This activity is often evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. nih.gov In this test, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Studies on various quinoline derivatives have shown a wide range of scavenging abilities. nih.govresearchgate.net For example, certain 2-chloroquinoline-3-carbaldehydes have exhibited potent radical scavenging activity, with some compounds achieving over 90% inhibition in DPPH assays. researchgate.net The antioxidant capacity is often influenced by the chemical structure, particularly the presence and position of substituents on the quinoline ring. researchgate.netnih.gov For instance, the presence of hydroxyl or amino groups can enhance antioxidant activity. mdpi.comnih.gov

Table 2: Free Radical Scavenging Activity of Selected Quinoline Analogues

Beyond direct radical scavenging, quinolinone derivatives can exert antioxidant effects by inhibiting biological processes that generate oxidative stress. This includes the enzymatic oxidation of molecules that can produce ROS as byproducts. For example, some quinoline derivatives are expected to act as inhibitors of enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B), both of which are involved in dopamine (B1211576) metabolism that can generate hydrogen peroxide and other radicals. nih.gov

In preclinical models, treatment with quinoline derivatives has been shown to counteract oxidative stress markers. For instance, in a methotrexate-induced inflammation model, a quinoline derivative was shown to mitigate the decrease in the antioxidant glutathione (B108866) (GSH) and prevent the increase in malondialdehyde (MDA), a marker of lipid peroxidation. This indicates an ability to protect cells and tissues from oxidative damage by modulating the endogenous antioxidant defense systems and preventing the propagation of oxidative chain reactions. The ability to chelate metal ions that catalyze oxidative reactions is another potential mechanism by which these compounds can function as antioxidants. mdpi.com

Antimicrobial Activities

Analogues of this compound, particularly those based on the 4-hydroxy-2-quinolone and broader quinoline core, have been investigated for their efficacy against bacterial and fungal pathogens.

The antibacterial potential of quinolinone analogues appears to be highly dependent on their substitution patterns. Studies on 4-hydroxy-2-quinolone derivatives have shown that many of these compounds possess minimal to no activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov However, specific modifications to the quinolone ring can impart significant antibacterial properties. For instance, certain brominated 4-hydroxy-2-quinolone analogues have demonstrated notable inhibitory activity against S. aureus. nih.gov

Research into other related heterocyclic systems, such as quinoxalines and quinazolinones, further supports the idea that the core structure is a viable starting point for developing antibacterial agents. ekb.eg The introduction of specific substituents is critical for enhancing potency. For example, studies on 7-substituted-4-hydroxyquinolin-2(1H)-ones revealed that most derivatives had weak to moderate activity against E. coli, suggesting that further optimization is necessary to achieve potent antibacterial effects with this particular scaffold. ox.ac.uk

Antibacterial Activity of Selected Quinolone Analogues

Summary of research findings on the antibacterial efficacy of various quinolinone derivatives against common bacterial strains.

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolone Analogues | Staphylococcus aureus, Escherichia coli | Generally low activity, but brominated analogues showed significant inhibition of S. aureus. | nih.gov |

| 7-Substituted-4-hydroxyquinolin-2(1H)-ones | Escherichia coli | Most derivatives displayed weak to moderate activity. | ox.ac.uk |

| Quinazolin-4(3H)-one Derivatives | Gram-positive and Gram-negative bacteria | The parent 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both types of bacteria. Substitution patterns significantly alter efficacy. | ekb.eg |

The quinolinone scaffold has shown considerable promise as a framework for the development of new antifungal agents. Research on a series of 4-hydroxy-2-quinolone analogues revealed potent activity against the pathogenic fungus Aspergillus flavus. nih.gov The structure-activity relationship study highlighted that both the length of an alkyl side chain at the C-3 position and the type of substituent on the benzo-fused ring dramatically impact antifungal potency. nih.gov Notably, a brominated analogue featuring a nonyl side chain exhibited exceptional antifungal activity, with a half-maximal inhibitory concentration (IC₅₀) that surpassed the positive control, Amphotericin B. nih.gov

Further studies have expanded the scope of antifungal activity to other quinoline derivatives. Newly synthesized fluorinated quinoline analogues, using the fungicide Tebufloquin as a lead compound, have demonstrated good antifungal activity against a variety of plant-pathogenic fungi. soton.ac.uk Several of these compounds exhibited over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. soton.ac.uk Similarly, derivatives of 7-substituted-4-hydroxyquinolin-2(1H)-one have shown potent to mild activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. ox.ac.uknih.gov

Antifungal Activity of Selected Quinoline and Quinolinone Analogues

Overview of the inhibitory effects of various quinoline-based compounds against different fungal species.

| Compound/Analogue Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone analogue | Aspergillus flavus | IC₅₀ = 1.05 µg/mL, more potent than Amphotericin B. | nih.gov |

| Fluorinated Quinoline Analogues (e.g., compound 2b) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL. | soton.ac.uk |

| Fluorinated Quinoline Analogue (compound 2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL. | soton.ac.uk |

| 7-Substituted-4-hydroxyquinolin-2(1H)-ones | Candida albicans, Aspergillus niger, Aspergillus clavatus | Potent to mild activity observed. | ox.ac.uknih.gov |

| 6-Bromo-3-propylquinazolin-4-one | Fusarium oxysporum, Valsa mali, Gibberella zeae | Displayed good antifungal activity. | nih.gov |

Enzyme and Receptor Interaction Studies

The pharmacological relevance of the quinolinone scaffold extends to its interaction with key enzymes and proteins involved in human disease, particularly in the context of cancer and drug resistance.

Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in the metabolic pathway of cancer cells known as aerobic glycolysis, or the Warburg effect. mdpi.com It catalyzes the conversion of pyruvate (B1213749) to lactate and is considered a promising target for cancer therapy. nih.govnih.govwikipedia.orgqlinebiotech.com The quinoline scaffold has been identified as a key structural motif for the development of LDHA inhibitors. nih.gov

A study identified quinoline 3-sulfonamides as potent, NADH-competitive inhibitors of LDHA, with some analogues achieving inhibitory potencies in the low nanomolar range and exhibiting significant selectivity over the LDHB isoform. nih.gov These compounds effectively reduced lactate production in various cancer cell lines. nih.gov More recently, a 2024 study described the design and synthesis of novel ethyl pyrimidine-quinolinecarboxylate derivatives as enhanced hLDHA inhibitors, further cementing the importance of the quinoline core in targeting this enzyme. mdpi.com While direct studies on this compound are not available, the consistent findings for its parent scaffold suggest this is a promising area for future investigation.

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes significantly to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic drugs. nih.gov The inhibition of P-gp is a key strategy to overcome MDR. Research has shown that the quinoline and quinolin-2-one frameworks are effective in this regard.

A study investigating a panel of quinolin-2-one-pyrimidine hybrids found that several compounds could inhibit P-gp function and restore sensitivity to the chemotherapy drug doxorubicin in resistant leukemia cells. nih.gov Structure-activity relationship analyses revealed that the presence of methoxy (B1213986) groups and a flexible linker between the quinolinone and pyrimidine (B1678525) moieties were favorable for potent P-gp inhibition. nih.gov In another study, the quinoline derivative 8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting drug efflux. nih.gov These findings highlight the potential of quinolinone analogues to act as chemosensitizers in cancer therapy.

P-glycoprotein (P-gp) Inhibition by Quinolone Analogues

A summary of findings related to the reversal of multidrug resistance by quinoline and quinolinone derivatives.

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Quinolin-2-one-pyrimidine hybrids | Lucena 1 (leukemia) | Inhibited P-gp mediated efflux and restored doxorubicin sensitivity. Methoxy groups and a flexible linker enhanced activity. | nih.gov |

| 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde | P-gp-overexpressing tumor cells | Reversed the multidrug resistance phenotype by inhibiting P-gp-mediated drug efflux. | nih.gov |

Protein kinases are a major class of drug targets, particularly in oncology, and the quinoline scaffold is recognized as a "privileged structure" for designing kinase inhibitors. nih.govresearchgate.net Numerous FDA-approved kinase inhibitors incorporate this moiety. nih.gov Analogues based on the quinoline and quinazolinone core have been shown to inhibit a wide array of kinases.

Specifically, the 4-anilinoquinoline structure has been extensively studied. It serves as the basis for potent and selective inhibitors of kinases such as Cyclin G Associated Kinase (GAK) and Protein Kinase Novel 3 (PKN3). nih.govnih.gov For example, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine was identified as a potent PKN3 inhibitor with an IC₅₀ of 14 nM. nih.gov Other quinoline derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), Fms-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs). nih.govfrontiersin.orgpurdue.edu The diversity of kinases targeted by quinoline-based compounds underscores the versatility of this scaffold in drug discovery. nih.govresearchgate.net

Examples of Kinase Inhibition by Quinolone and Quinoline Analogues

A selection of research findings demonstrating the broad kinase inhibitory potential of the quinoline scaffold.

| Analogue Class | Target Kinase(s) | Potency / Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | Cyclin G Associated Kinase (GAK) | Optimization led to nanomolar activity and high selectivity. | nih.gov |

| 4-Anilinoquinolines | Protein Kinase Novel 3 (PKN3) | Identified potent inhibitors (e.g., IC₅₀ = 14 nM for compound 16). | nih.gov |

| Quinoline-3-carbonitriles | Epidermal Growth Factor Receptor (EGFR) | Developed as potent EGFR inhibitors based on approved drugs like gefitinib. | nih.gov |

| 3H-pyrazolo[4,3-f]quinolines | FLT3, CDK2, ROCK1/2 | Demonstrated potent inhibition with nanomolar IC₅₀ values. | purdue.edu |

| Quinazolinone Derivatives | CDK5, PI3K, Pim kinases | Identified as inhibitors of multiple kinases involved in cancer. | frontiersin.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of this compound and its analogues investigate how different chemical moieties at various positions of the quinolinone core affect their biological activity. These studies are fundamental to optimizing lead compounds in drug discovery. Key areas of modification include the substituent at the N-1 position, and various substituents on the carbocyclic and heterocyclic rings of the quinolinone system.

The nature of the substituent at the N-1 position of the quinolinone ring plays a pivotal role in determining the biological activity of these compounds. The introduction of an N-alkyl group, such as the butyl group in this compound, significantly impacts the molecule's lipophilicity and, consequently, its ability to penetrate cell membranes.

Research on N-alkyl-2-quinolonopyrones has demonstrated that the length of the N-alkyl chain is a critical determinant of antimicrobial activity against various pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov A study on these tricyclic analogues revealed that increasing the length of the N-alkyl chain can lead to enhanced potency. For instance, an analogue with an N-heptyl group showed potent activity against multiple strains of S. aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) of ≤2 μg/mL. nih.gov This suggests that the N-butyl group in this compound contributes to its potential biological activity by providing a certain degree of lipophilicity that is favorable for antimicrobial action.

Furthermore, in a series of 4-hydroxy-2-quinolinone carboxamides, the N-substituent was found to be a key modulator of antioxidant and lipoxygenase (LOX) inhibitory activity. Replacement of an N-methyl substituent with a more lipophilic N-phenyl group could either enhance or diminish activity depending on other substitutions on the molecule, highlighting the complex interplay between different parts of the chemical structure. mdpi.com For example, N-methyl and N-phenyl carboxamides derived from 4-aminophenol (B1666318) both exhibited 100% inhibition in an antioxidant assay, whereas replacing the N-phenyl group with an N-methyl group in another analogue led to a significant decrease in inhibitory activity. mdpi.com

The following table summarizes the influence of N-substitution on the antimicrobial activity of some quinolone derivatives.

| Compound/Analogue Type | N-Substituent | Target Organism | Observed Activity |

| N-Alkyl-2-Quinolonopyrone | Heptyl | Staphylococcus aureus (including MRSA) | Potent (MIC ≤2 µg/mL) nih.gov |

| N-Alkyl-2-Quinolonopyrone | Heptyl | Enterococcus spp. | Highly Potent (MIC 0.25 µg/mL) nih.gov |

| 4-Hydroxy-2-quinolinone Carboxamide | Methyl | - | Potent LOX inhibitor (100% inhibition) mdpi.com |

| 4-Hydroxy-2-quinolinone Carboxamide | Phenyl | - | Weak antioxidant agent (32.8% inhibition) mdpi.com |

Substituents on the carbocyclic (benzene) and heterocyclic (pyridinone) rings of the quinolinone scaffold have a profound impact on the pharmacological profile of the resulting analogues. The 4-methyl group in this compound is one such critical substituent.

Studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives have been conducted to establish a quantitative structure-activity relationship (QSAR) for their antifungal activity. asianpubs.orgresearchgate.net These studies have indicated that lipophilicity and other electronic parameters of the substituents significantly correlate with the observed biological activity. researchgate.net

In the context of antibacterial agents, the substitution pattern on the quinazolinone core (a related heterocyclic system) was found to be crucial for activity against ESKAPE pathogens. acs.org While some substitutions, like electron-donating methyl and ethyl groups, were well-tolerated, bulkier groups like isopropyl were not. acs.org The introduction of hydrogen-bonding moieties such as hydroxyl or amino groups at certain positions was found to be detrimental to activity, whereas methoxy groups, acting as hydrogen-bond acceptors, restored it. acs.org

For 4-hydroxy-2-quinolinone analogues, substitutions at the C-6 and C-7 positions of the aromatic ring have been shown to dramatically affect antimicrobial activities. nih.gov For instance, brominated analogues with a long alkyl chain at the C-3 position exhibited exceptional antifungal activity against Aspergillus flavus, surpassing that of the positive control, amphotericin B. nih.gov This highlights the synergistic effect of substitutions at different positions on the quinolinone ring.

The lipophilicity conferred by substituents is a recurring theme in SAR studies. In a series of 2-arylquinoline derivatives, more lipophilic compounds generally displayed better cytotoxic effects against cancer cell lines. rsc.org This relationship between lipophilicity and activity underscores the importance of the physicochemical properties imparted by the substituents on the quinolinone ring.

The table below illustrates the impact of ring substituents on the activity of quinoline and quinolinone derivatives.

| Compound Series | Ring Substituent(s) | Biological Activity | Key Finding |

| 4(3H)-Quinazolinones | Methyl, Ethyl at position 2 | Antibacterial (S. aureus) | Well-tolerated acs.org |

| 4(3H)-Quinazolinones | Isopropyl at position 2 | Antibacterial (S. aureus) | Not tolerated acs.org |

| 4-Hydroxy-2-quinolinones | Bromo at C-6/C-7 and Nonyl at C-3 | Antifungal (A. flavus) | Exceptional activity nih.gov |

| 2-Arylquinolines | Various on C-6 and aryl group | Anticancer | Increased lipophilicity correlates with higher activity rsc.org |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is invaluable for designing new ligands with improved affinity and selectivity for a biological target.

For quinoline and quinolone derivatives, pharmacophore models have been developed for various therapeutic targets. For instance, a pharmacophore model for quinoline-based inhibitors of DNA gyrase B (GyrB) in Staphylococcus aureus was generated to design novel antibacterial agents. nih.gov This model identified key features such as hydrophobic regions, hydrogen bond acceptors and donors, aromatic moieties, and halogen bond donors as being crucial for inhibitory activity. nih.gov Such models serve as templates for virtual screening of compound libraries to identify new hits and for the rational design of new derivatives.

In another study, a five-point pharmacophore model (ADRRR: one acceptor, one donor, and three aromatic rings) was developed for quinoline-3-carbonitrile derivatives as inhibitors of Tumor progression locus-2 (Tpl2) kinase, a target for inflammatory diseases. nih.gov The resulting 3D-QSAR model indicated that hydrophobic substituents, hydrogen-bond donating groups, negative ionic groups, and electron-withdrawing groups would enhance the inhibitory activity. nih.gov

These modeling studies provide a molecular-level understanding of the interactions between quinolinone derivatives and their biological targets. For a compound like this compound, a pharmacophore model could be developed based on its known biological activities. This model would highlight the spatial arrangement of the N-butyl group, the 4-methyl group, the carbonyl oxygen, and the aromatic ring that is optimal for target binding. This, in turn, would guide the design of new analogues with potentially enhanced pharmacological profiles. The process often involves generating a set of conformers for the active compounds, aligning them, and abstracting the common chemical features responsible for their biological activity.

Applications in Chemical Synthesis and Materials Science

1-Butyl-4-methylquinolin-2(1H)-one as a Versatile Synthetic Building Block

The synthesis of the this compound scaffold itself highlights the foundational principles of heterocyclic chemistry. Established synthetic routes often involve the cyclocondensation of substituted anilines with β-keto esters. More advanced methods, such as the Knorr quinoline (B57606) synthesis and copper-mediated coupling techniques, have been employed to improve the efficiency and yield of quinolinone derivatives.

The alkyl-4-quinolone core is a common structural motif in various natural products and biologically active compounds, underscoring its importance as a synthetic target and starting material. mdpi.com The presence of the aromatic quinoline core allows for a variety of substitution reactions, making it a valuable platform for constructing more complex molecular architectures. mdpi.com

Intermediate for the Synthesis of Novel Heterocyclic Systems